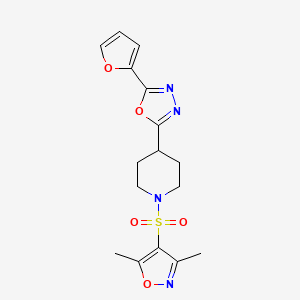

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10-14(11(2)25-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(24-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOMNUWHOWHMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.35 g/mol. The structure includes a piperidine ring, an isoxazole moiety, and a furan ring, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds featuring the oxadiazole and piperidine frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole have been tested against various bacterial strains. The results showed promising inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research has also explored the anticancer potential of oxadiazole derivatives. In vitro studies demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival . For example, one study reported that a structurally related oxadiazole derivative inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays measuring cytokine release and inflammatory markers. Compounds with similar structural motifs have shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models . This suggests a potential role in managing inflammatory diseases.

Research Findings Summary

Case Studies

- Antimicrobial Study : A study evaluated the effectiveness of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the isoxazole position significantly enhanced antimicrobial activity compared to controls .

- Anticancer Evaluation : In a preclinical trial involving human cancer cell lines (e.g., HeLa), the compound demonstrated IC50 values indicating potent cytotoxicity. Further analysis revealed that it acted through the mitochondrial pathway of apoptosis .

- Inflammatory Response : In an animal model of arthritis, treatment with an oxadiazole derivative led to decreased joint swelling and reduced inflammatory markers compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The target compound’s 1,3,4-oxadiazole core differs from the thiazole-pyrazole hybrids in , which exhibit planar conformations with fluorophenyl groups. The perpendicular orientation of one fluorophenyl group in these analogs may reduce steric hindrance during target binding compared to the furan and isoxazole groups in the target compound .

- The hydrochloride salt of 3-(piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole () demonstrates enhanced aqueous solubility, suggesting that the target compound’s neutral furan and lipophilic isoxazole substituents may limit solubility unless formulated as salts .

Pharmacological and Functional Comparisons

Key Observations :

- The fluorophenyl groups in compounds are associated with antimicrobial activity, likely due to enhanced lipophilicity and membrane disruption. In contrast, the target compound’s furan and isoxazole groups could favor hydrogen bonding or π-π stacking with kinase active sites .

- The triazolone-piperazine derivatives in highlight the role of nitrogen-rich heterocycles in cytochrome P450 inhibition. The target compound’s sulfonylated piperidine may similarly modulate enzyme activity but with distinct selectivity due to its oxadiazole core .

Key Observations :

- The high yields of compounds 4 and 5 () suggest that the thiazole-pyrazole synthesis pathway is optimized, whereas the target compound’s sulfonylation and oxadiazole formation may require more stringent conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves two key steps:

Formation of the 1,3,4-oxadiazole core : Starting from carboxylic acid derivatives (e.g., aralkyl/aryl acids), these are converted to hydrazides, followed by cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form 1,3,4-oxadiazoles .

Sulfonylation and nucleophilic substitution : The piperidine-sulfonyl intermediate (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) is synthesized from 4-methylpiperidine and reacted with the oxadiazole nucleophile in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) to form the final compound .

- Key Characterization : Confirm via IR (sulfonyl S=O stretch at ~1350–1150 cm⁻¹), ¹H-NMR (piperidine protons at δ 1.5–3.5 ppm), and EI-MS (molecular ion peak matching the molecular formula) .

Q. How is the structural integrity of the compound validated during synthesis?

- Methodological Answer :

- Spectral Analysis :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl, oxadiazole C=N) .

- ¹H-NMR : Assigns protons on the piperidine ring (e.g., axial/equatorial H environments) and furan/oxadiazole moieties .

- EI-MS : Verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Confirms purity and stoichiometry (C, H, N, S content) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during nucleophilic substitution?

- Methodological Answer :

- Design of Experiments (DoE) : Use statistical models to optimize solvent polarity (e.g., DMF vs. DMSO), temperature (40–80°C), and base (LiH vs. K₂CO₃). For example, higher temperatures (70°C) in DMF increase reaction rates but may require controlled anhydrous conditions .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., incomplete sulfonylation) .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

Q. What strategies resolve contradictions in antibacterial activity data across structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., furan vs. phenyl groups) and correlate with MIC (Minimum Inhibitory Concentration) values. For instance, electron-withdrawing groups on the oxadiazole may enhance activity against Gram-positive bacteria .

- Biological Assay Standardization : Ensure consistent testing protocols (e.g., broth microdilution vs. disk diffusion) and control strains (e.g., S. aureus ATCC 25923) to minimize variability .

- Molecular Docking : Use computational models (e.g., AutoDock) to predict binding affinities to bacterial targets (e.g., DNA gyrase) and validate with experimental IC₅₀ values .

Q. How do heterocyclic components (furan, isoxazole) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The furan ring may reduce logP compared to phenyl analogs, affecting bioavailability .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolic hotspots (e.g., sulfonyl group oxidation) .

- In Silico ADMET Prediction : Tools like SwissADME predict absorption/distribution based on polar surface area (PSA) and hydrogen-bonding capacity .

Q. What analytical techniques are critical for detecting impurities in the final compound?

- Methodological Answer :

- HPLC-PDA/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS fragmentation to identify byproducts (e.g., unreacted sulfonyl intermediates) .

- ¹³C-NMR DEPT : Differentiates carbon environments to trace residual solvents (e.g., DMF) or degradation products .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperidine chair conformation) that may affect bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.